Cas no 2728725-56-0 ((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)

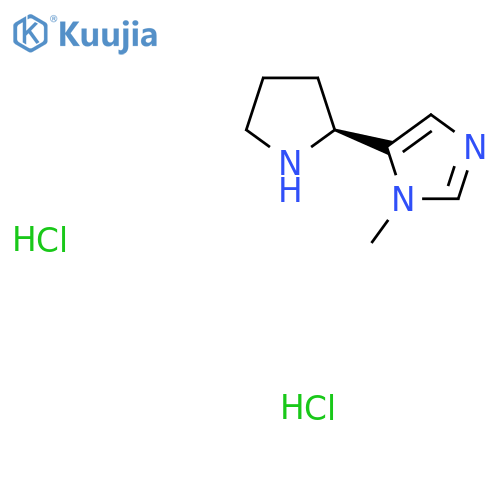

2728725-56-0 structure

商品名:(S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

(S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2728725-56-0

- (S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

- 1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride

- EN300-37113911

-

- インチ: 1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m0../s1

- InChIKey: OSDMKFLGCWRVFQ-KLXURFKVSA-N

- ほほえんだ: Cl.Cl.N1CCC[C@H]1C1=CN=CN1C

計算された属性

- せいみつぶんしりょう: 223.0643029g/mol

- どういたいしつりょう: 223.0643029g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.8Ų

(S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37113911-2.5g |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride |

2728725-56-0 | 95.0% | 2.5g |

$3837.0 | 2025-03-18 | |

| Enamine | EN300-37113911-1.0g |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride |

2728725-56-0 | 95.0% | 1.0g |

$1958.0 | 2025-03-18 | |

| Enamine | EN300-37113911-5.0g |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride |

2728725-56-0 | 95.0% | 5.0g |

$5677.0 | 2025-03-18 | |

| Aaron | AR028TGW-100mg |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazoledihydrochloride |

2728725-56-0 | 95% | 100mg |

$959.00 | 2025-02-17 | |

| Aaron | AR028TGW-2.5g |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazoledihydrochloride |

2728725-56-0 | 95% | 2.5g |

$5301.00 | 2025-02-17 | |

| Aaron | AR028TGW-50mg |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazoledihydrochloride |

2728725-56-0 | 95% | 50mg |

$740.00 | 2025-02-17 | |

| 1PlusChem | 1P028T8K-500mg |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazoledihydrochloride |

2728725-56-0 | 95% | 500mg |

$1950.00 | 2024-05-08 | |

| 1PlusChem | 1P028T8K-2.5g |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazoledihydrochloride |

2728725-56-0 | 95% | 2.5g |

$4805.00 | 2024-05-08 | |

| 1PlusChem | 1P028T8K-50mg |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazoledihydrochloride |

2728725-56-0 | 95% | 50mg |

$705.00 | 2024-05-08 | |

| Enamine | EN300-37113911-0.1g |

1-methyl-5-[(2S)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride |

2728725-56-0 | 95.0% | 0.1g |

$679.0 | 2025-03-18 |

(S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2728725-56-0 ((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride) 関連製品

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量